molecular formula C6H11NO3 B13202613 3-(Aminomethyl)oxolane-3-carboxylic acid

3-(Aminomethyl)oxolane-3-carboxylic acid

Cat. No.: B13202613
M. Wt: 145.16 g/mol
InChI Key: UCRCEFMAZAMBGX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)oxolane-3-carboxylic acid is an organic compound with the molecular formula C₆H₁₁NO₃ It is a derivative of oxolane, featuring an aminomethyl group and a carboxylic acid group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)oxolane-3-carboxylic acid typically involves the ring-opening reaction of oxirane by carboxylic acid, initiated by a tertiary amine. The reaction proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine by activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane . The reaction conditions usually involve temperatures ranging from 323 to 353 K, with the presence of tertiary amines to decrease the curing temperature and affect the regiocontrol of the ring cleavage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)oxolane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It may be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)oxolane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and participate in nucleophilic attacks, while the carboxylic acid group can engage in acid-base reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride: A similar compound with a hydrochloride salt form.

    3-(Aminomethyl)tetrahydrofuran-3-carboxylic acid: Another derivative of oxolane with similar functional groups.

Uniqueness

3-(Aminomethyl)oxolane-3-carboxylic acid is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-(aminomethyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-3-6(5(8)9)1-2-10-4-6/h1-4,7H2,(H,8,9)

InChI Key

UCRCEFMAZAMBGX-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CN)C(=O)O

Origin of Product

United States

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